molecular formula C13H21NO4 B7858851 (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine

(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Cat. No. B7858851
M. Wt: 255.31 g/mol
InChI Key: FMBQHYNNSVDSFH-UHFFFAOYSA-N
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Description

(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine Antagonist : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a related compound, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine, indicating potential applications in cardiovascular research and therapy (Jarboe et al., 1978).

  • Novel Curing Systems for Coatings : The photogeneration of organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, related to the compound , was found to be beneficial in developing novel curing systems for thin film coatings (Fréchet & Cameron, 1991).

  • CNS Effects Study : Research on the central nervous system actions of 2,5-bis(3,4-dimethoxybenzyl) cyclopentyl amine, a similar compound, revealed its rapid depletion of norepinephrine and its impact on brain catecholamine levels, highlighting its relevance in neurological studies (Bannon et al., 1980).

  • Forensic Science : Studies on dimethoxyamphetamines, which share structural similarities, are relevant in forensic science for the identification and analysis of psychoactive substances (Maher et al., 2009).

  • Synthesis of Isoindolines : The synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine is a key step in creating isoindolines, suggesting applications in medicinal chemistry and drug development (Raju et al., 2007).

  • Antiproliferative-Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds similar to (2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine, have demonstrated significant antiproliferative and antimicrobial properties, indicating potential applications in cancer and infectious disease research (Gür et al., 2020).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-15-11-5-6-12(16-2)10(7-11)8-14-9-13(17-3)18-4/h5-7,13-14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBQHYNNSVDSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxybenzyl)-(2,2-dimethoxyethyl)amine

Synthesis routes and methods

Procedure details

Amine 11d (10.64 g, 0.042 mol) was dissolved in ethanol (100 mL) and NaBH4 (2.6 g) was added and the reaction mixture was stirred at 80-90° C. After 3 h the TLC indicated the absence of the starting material. The organic layer was washed with water (2×200 mL), brine (200 mL), dried (Na2SO4) and concentrated to provide a colorless oil (10.71 g, 100%). 1H NMR (300 MHz CDCl3) 6.79-6.67 (m, 3H), 4.43 (t, J=5.7 Hz, 1H), 3.72 (s, 3H), 3.71 (s, 3H), 3.68 (d, J=2.7 Hz, 2H), 3.28 (s, 6H), 2.7 (s, 2H).
Name
Amine
Quantity
10.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.